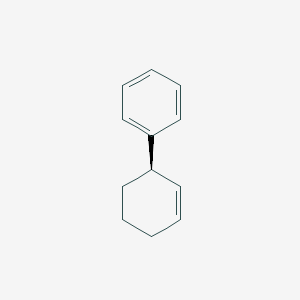

(3R)-3alpha-Phenyl-1-cyclohexene

Description

Overview of Enantiomerically Enriched Cyclohexene (B86901) Derivatives

Enantiomerically enriched cyclohexene derivatives are cyclic alkenes that possess one or more stereocenters, leading to a specific three-dimensional arrangement. These structures are highly sought after as building blocks in the synthesis of natural products and other biologically active molecules. google.comazjm.org The synthesis of these derivatives can be achieved through various methods, including asymmetric Diels-Alder reactions, enzymatic resolutions, and the use of chiral catalysts. researchgate.netresearchgate.net The presence of both a reactive double bond and defined stereochemistry allows for a wide range of chemical transformations, leading to diverse and complex molecular architectures.

Importance of Chiral Alkenes as Advanced Synthetic Intermediates

Chiral alkenes, including cyclohexenes, are prized as advanced synthetic intermediates due to their versatility. nih.gov The double bond can undergo a variety of addition reactions, such as hydrogenation, epoxidation, and dihydroxylation, to introduce new functional groups with controlled stereochemistry. suniv.ac.in Furthermore, the existing stereocenters on the cyclohexene ring can direct the stereochemical outcome of these reactions, a phenomenon known as substrate control. This level of control is crucial in the efficient synthesis of target molecules with multiple stereocenters. The development of new catalytic methods for the synthesis of chiral amines from readily available precursors highlights the ongoing importance of these intermediates. acs.org

Academic Research Focus and Scope for (3R)-3α-Phenyl-1-cyclohexene

(3R)-3α-Phenyl-1-cyclohexene has been a subject of academic research due to its potential as a chiral building block. Investigations have focused on its synthesis, characterization, and application in asymmetric synthesis. The phenyl group at the 3-position influences the reactivity of the double bond and can play a role in directing the approach of reagents. Research efforts are often directed at understanding these stereochemical influences and exploiting them to develop new synthetic methodologies.

Physicochemical Properties of 3-Phenyl-1-cyclohexene (B8703193)

| Property | Value |

| Molecular Formula | C₁₂H₁₄ |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | (3R)-3-phenylcyclohex-1-ene |

| CAS Number | 15232-96-9 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Spectroscopic Data of 3-Phenyl-1-cyclohexene

| Spectroscopy | Data |

| ¹³C NMR | Spectra available, specific peak assignments for the enantiomer are not detailed in the provided search results. nih.gov |

| GC-MS | Major peaks observed at m/z 129, 158, and 130. nih.gov |

Note: The spectroscopic data is for the racemic mixture of 3-Phenyl-1-cyclohexene. Data sourced from PubChem. nih.gov

Properties

CAS No. |

17540-19-1 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

[(1R)-cyclohex-2-en-1-yl]benzene |

InChI |

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2/t12-/m0/s1 |

InChI Key |

MUSXBUOOSTWNCY-LBPRGKRZSA-N |

SMILES |

C1CC=CC(C1)C2=CC=CC=C2 |

Isomeric SMILES |

C1CC=C[C@@H](C1)C2=CC=CC=C2 |

Canonical SMILES |

C1CC=CC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r 3alpha Phenyl 1 Cyclohexene

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure compounds like (3R)-3α-Phenyl-1-cyclohexene is a central goal of contemporary organic chemistry. Enantioselective strategies are designed to generate a single enantiomer of a chiral product from a prochiral or racemic starting material. These methods are crucial for creating molecules with specific biological activities or for use as chiral building blocks in complex syntheses.

Asymmetric Catalysis in Chiral Cyclohexene (B86901) Construction

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. This approach is highly efficient and atom-economical. For the construction of chiral cyclohexenes, several catalytic systems have been developed, primarily involving transition metals or small organic molecules (organocatalysts).

Transition metal-catalyzed asymmetric hydrogenation is a premier method for the enantioselective reduction of prochiral olefins, ketones, and imines. dicp.ac.cn For the synthesis of chiral phenylcyclohexenes, this typically involves the hydrogenation of a substituted phenylcyclohexadiene or a related precursor. The choice of metal, chiral ligand, and reaction conditions is paramount for achieving high enantioselectivity.

Rhodium (Rh) and Iridium (Ir) complexes are among the most effective catalysts for this transformation. rsc.orgnih.gov Chiral phosphine (B1218219) ligands, particularly biaryl bisphosphines, are frequently employed to create a chiral environment around the metal center, guiding the hydrogen addition to one face of the double bond. dicp.ac.cn For instance, the asymmetric hydrogenation of a precursor like 1-phenyl-1,3-cyclohexadiene can, in principle, yield (3R)-3-Phenyl-1-cyclohexene. The catalyst, often a complex of Iridium with a chiral N,P-ligand, facilitates the stereoselective addition of hydrogen. researchgate.netdiva-portal.org

Key to the success of these hydrogenations is the steric and electronic tuning of the chiral ligands. dicp.ac.cn Catalysts are often developed and optimized for specific classes of substrates. While direct asymmetric hydrogenation to (3R)-3α-Phenyl-1-cyclohexene from a simple precursor is challenging, the hydrogenation of functionalized cyclohexene intermediates, such as enamides or α,β-unsaturated carbonyls, followed by further modification, represents a viable pathway. nih.govrsc.org

Table 1: Representative Transition Metal Catalysts for Asymmetric Hydrogenation

| Catalyst Type | Common Ligands | Target Substrates |

|---|---|---|

| Rhodium (Rh)-based | Bisphosphine ligands (e.g., DuPhos, BINAP) | Enamides, Acrylic Esters |

| Iridium (Ir)-based | N,P-ligands (e.g., PHOX), Phosphine-Oxazoline | Unfunctionalized Olefins, Imines |

This table presents common classes of catalysts and ligands relevant to the synthesis of chiral cyclic structures.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. A prominent strategy for forming chiral cyclohexene rings is through iminium ion catalysis. princeton.edu In this approach, a chiral secondary amine, such as a derivative of proline, reacts reversibly with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. youtube.com This activation lowers the LUMO of the dienophile, facilitating cycloaddition reactions or conjugate additions that construct the six-membered ring with high stereocontrol. youtube.com

For example, a chiral cyclohexenone, a precursor to (3R)-3α-Phenyl-1-cyclohexene, can be synthesized via an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular aldol (B89426) cyclization. The chiral amine catalyst directs the initial Michael addition to create the key stereocenter, which is then carried through the cyclization. nih.gov Organocatalytic [3+3] cycloadditions also provide a powerful route to chiral six-membered rings from acyclic precursors. rsc.org

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful methods for constructing six-membered rings. When catalyzed by a chiral Lewis acid or an organocatalyst, it can proceed with high enantioselectivity. To form a phenyl-substituted cyclohexene, the reaction would involve a diene and a phenyl-substituted dienophile (or vice-versa).

Recent advances have focused on using earth-abundant and non-toxic metals like iron for these transformations. Iron-catalyzed asymmetric [4+2] cycloadditions have been developed to produce chiral 1,3-substituted vinyl-cyclohexenes from unactivated dienes. nih.govnih.gov By selecting the appropriate diene and a dienophile such as styrene, this methodology could be adapted to generate the (3R)-3α-Phenyl-1-cyclohexene core. The success of these reactions relies heavily on the design of chiral α-diimine or related ligands that effectively control the stereochemical outcome. nih.govrsc.org

Organocatalytic Diels-Alder reactions, often employing chiral iminium ion activation as described previously, are also highly effective. princeton.eduyoutube.com For instance, the reaction between a diene and an α,β-unsaturated aldehyde bearing a phenyl group can be catalyzed by a chiral amine to yield a phenyl-substituted cyclohexene carboxaldehyde with high enantiopurity, which can then be converted to the target compound. princeton.edu

Table 2: Catalytic Systems for Enantioselective Diels-Alder Reactions

| Catalyst Type | Chiral Component | Dienophile Activation |

|---|---|---|

| Iron-based Catalyst | Chiral bis-dihydroisoquinoline or BPsalan ligands | Lewis Acid Activation |

| Organocatalyst | Chiral Imidazolidinone (MacMillan catalyst) | Iminium Ion Formation |

This table summarizes key catalytic systems for asymmetric Diels-Alder reactions applicable to cyclohexene synthesis.

Chiral Auxiliary-Mediated Synthesis of (3R)-3alpha-Phenyl-1-cyclohexene Frameworks

The chiral auxiliary approach involves covalently attaching a chiral molecule to a prochiral substrate. This auxiliary then directs the stereochemical course of one or more subsequent reactions. After serving its purpose, the auxiliary is cleaved, yielding the enantioenriched product and, ideally, the recoverable auxiliary.

For the synthesis of a (3R)-3α-Phenyl-1-cyclohexene framework, an achiral cyclohexenone could be converted into a chiral enamine or imine using a chiral amine as the auxiliary. A subsequent diastereoselective addition of a phenyl group (e.g., using an organometallic reagent like phenylmagnesium bromide) would be directed by the chiral auxiliary. The steric bulk of the auxiliary blocks one face of the molecule, forcing the incoming group to attack from the less hindered face. Hydrolysis of the resulting intermediate would then remove the auxiliary and reveal the chiral phenyl-substituted cyclohexanone (B45756), which can be converted to the target cyclohexene.

Chiral Pool Approaches to Accessing this compound Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is incorporated into the final product through a series of chemical transformations.

Terpenes such as (R)-pulegone and (R)-carvone are excellent chiral pool starting materials for the synthesis of substituted cyclohexanes and cyclohexenes. nih.govnih.gov For example, (R)-pulegone, which possesses a chiral center at the C4 position of the cyclohexenone ring, can be used as a scaffold. A synthetic sequence could involve a conjugate addition of a phenyl group to the α,β-unsaturated ketone system of a pulegone (B1678340) derivative. Subsequent removal or modification of the existing functional groups (the ketone and the isopropylidene group) would lead to the desired (3R)-3α-Phenyl-1-cyclohexene, transferring the stereochemistry from the natural product to the synthetic target.

Diastereoselective Synthetic Routes to this compound

The synthesis of this compound presents a significant challenge due to the need for precise control over the stereochemistry at the C3 position. Diastereoselective strategies are paramount in achieving high yields of the desired isomer.

Control of Relative Stereochemistry in Cyclohexene Ring Systems

The control of relative stereochemistry in cyclohexene ring systems is a well-established field of study. The inherent conformational preferences of the six-membered ring, such as the chair and boat conformations, play a crucial role in dictating the facial selectivity of approaching reagents. slideshare.net Substituents on the ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups due to reduced 1,3-diaxial interactions. youtube.com This principle is fundamental in designing synthetic routes that favor the formation of one diastereomer over another.

In the context of substituted cyclohexanes, the relative stereochemistry can be established through various reactions, including iridium-catalyzed (5 + 1) annulation strategies. acs.org These methods can provide access to multisubstituted cyclohexane (B81311) products with high levels of stereocontrol. acs.org For instance, the reaction of methyl ketones with 1,5-diols can yield cyclohexanes where the stereochemistry at different positions is controlled by factors such as base-mediated epimerization. acs.org

Strategies for Diastereomeric Ratio Enhancement in Phenylcyclohexene Synthesis

Several strategies can be employed to enhance the diastereomeric ratio in the synthesis of phenylcyclohexenes. One common approach involves the use of chiral catalysts or auxiliaries that can direct the stereochemical outcome of the reaction. Organocatalysis, for example, has emerged as a powerful tool for the asymmetric synthesis of chiral cyclohexene derivatives. semanticscholar.org

Another strategy involves leveraging the principles of kinetic and thermodynamic control. By carefully selecting reaction conditions such as temperature, solvent, and reaction time, it is possible to favor the formation of the thermodynamically more stable diastereomer. For instance, in reactions involving reversible steps, allowing the reaction to reach equilibrium can lead to a higher proportion of the most stable product.

Furthermore, cascade reactions, such as the Michael-aldol reaction, have been successfully employed in the diastereoselective synthesis of highly substituted cyclohexanones, which can serve as precursors to phenylcyclohexenes. nih.gov These reactions often proceed with excellent diastereoselectivity, providing a reliable method for establishing the desired relative stereochemistry. nih.gov

Mechanistic Investigations of this compound Formation

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for developing new, more efficient synthetic routes.

Reaction Pathway Elucidation for Stereocontrolled Cyclohexene Synthesis

The synthesis of cyclohexene and its derivatives often involves dehydration of the corresponding cyclohexanol. umass.eduyoutube.comyoutube.comyoutube.com This acid-catalyzed elimination reaction typically proceeds through a carbocation intermediate. youtube.com The mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form a carbocation, and finally, the removal of a beta-hydrogen to form the double bond. youtube.com

The stereochemical outcome of such reactions is influenced by the stability of the intermediate carbocation and the transition states leading to the different possible products. In the case of substituted cyclohexanols, the conformation of the ring and the position of the substituents can play a significant role in determining the regioselectivity and stereoselectivity of the elimination.

For more complex transformations, such as the iridium-catalyzed annulation mentioned earlier, detailed mechanistic studies are necessary to understand the factors controlling stereoselectivity. These studies may involve control experiments, isotopic labeling, and computational modeling to elucidate the reaction pathway. acs.org

Role of Reactive Intermediates and Transition States in Enantioselectivity

In enantioselective synthesis, the role of reactive intermediates and transition states is paramount. The difference in energy between the diastereomeric transition states leading to the two enantiomers determines the enantiomeric excess of the product.

In organocatalyzed reactions, for instance, the catalyst forms a chiral intermediate with the substrate, which then reacts in a stereocontrolled manner. The structure and stability of this intermediate, as well as the transition state for the subsequent reaction, are critical for achieving high enantioselectivity. semanticscholar.org

Stereochemical Aspects and Conformational Analysis of 3r 3alpha Phenyl 1 Cyclohexene

Absolute Configuration Determination and Assignment of Chiral Cyclohexenes

The determination of the absolute configuration of a chiral molecule, such as assigning the (R) configuration to 3-phenyl-1-cyclohexene (B8703193), is a crucial step in stereochemical analysis. nih.gov This process defines the precise three-dimensional arrangement of its substituents around the chiral center. purechemistry.org Several advanced spectroscopic and analytical techniques are employed for this purpose.

One of the most definitive methods is X-ray crystallography . This technique provides a three-dimensional map of electron density within a single crystal of a compound, allowing for the unambiguous determination of the spatial arrangement of each atom. purechemistry.org However, it requires the successful growth of a suitable crystal, which is not always feasible.

For molecules in solution, chiroptical methods are particularly powerful. Vibrational Circular Dichroism (VCD) has emerged as a reliable tool for determining absolute configuration without the need for crystallization. nih.govnih.govresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The process involves comparing the experimental VCD spectrum with a theoretical spectrum calculated using ab initio Density Functional Theory (DFT) methods for a chosen enantiomer (e.g., the R-enantiomer). nih.govresearchgate.net A match between the signs and relative intensities of the bands in the experimental and calculated spectra confirms the absolute configuration of the molecule in solution. nih.gov This method has the added benefit of providing information about the conformational distribution of the molecule. nih.gov

Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents to create diastereomeric complexes that can be distinguished spectroscopically. purechemistry.org

Table 1: Methods for Absolute Configuration Determination

| Method | Phase | Principle | Advantages | Limitations |

|---|---|---|---|---|

| X-Ray Crystallography | Solid (Crystal) | Diffraction of X-rays by the electron cloud of a molecule. purechemistry.org | Provides unambiguous 3D structure. | Requires a single, high-quality crystal. |

| Vibrational Circular Dichroism (VCD) | Solution | Differential absorption of left and right circularly polarized IR light. nih.gov | Applicable to solutions and oils; provides conformational data. nih.govnih.gov | Requires theoretical calculations for interpretation. nih.gov |

| NMR Spectroscopy | Solution | Use of chiral auxiliaries to induce chemical shift differences between enantiomers. purechemistry.org | Widely available instrumentation. | May require chemical modification of the analyte. |

Conformational Preferences and Dynamic Behavior of the Cyclohexene (B86901) Ring

The cyclohexene ring is not planar and adopts a puckered, half-chair conformation to relieve ring strain. youtube.comlumenlearning.com In this conformation, four of the carbon atoms (C1, C2, C3, and C6) lie approximately in a plane, while the other two atoms (C4 and C5) are displaced in opposite directions from this plane. The substituent at the C3 position can occupy one of two non-equivalent positions: pseudo-axial (p-ax) or pseudo-equatorial (p-eq).

These two conformers are in dynamic equilibrium through a process of ring inversion or "ring flip." The energy barrier for this interconversion is relatively low, but the two conformations are not necessarily equal in energy. The relative stability of the pseudo-axial versus the pseudo-equatorial conformer is determined by steric interactions.

For a substituent at the C3 (allylic) position, the pseudo-equatorial orientation is generally favored to minimize steric strain. When the phenyl group is in the pseudo-axial position, it experiences unfavorable steric interactions with the axial hydrogen atoms on the same face of the ring, a phenomenon related to 1,3-diaxial strain in cyclohexane (B81311) systems. lumenlearning.com Placing the bulky phenyl group in the more spacious pseudo-equatorial position avoids these interactions, resulting in a lower energy and more stable conformation. lumenlearning.com Therefore, at equilibrium, the population of the pseudo-equatorial conformer of (3R)-3-Phenyl-1-cyclohexene is significantly higher than that of the pseudo-axial conformer.

Table 2: Conformational Isomers of (3R)-3-Phenyl-1-cyclohexene

| Conformer | Phenyl Group Orientation | Key Steric Interactions | Relative Energy | Population at Equilibrium |

|---|---|---|---|---|

| A | Pseudo-equatorial (p-eq) | Minimal steric strain | Lower | Major |

| B | Pseudo-axial (p-ax) | 1,3-diaxial-like interactions with axial protons | Higher | Minor |

Stereoelectronic Effects Influencing Reactivity and Stereoselectivity in Phenylcyclohexene Systems

Stereoelectronic effects are interactions between electron orbitals that depend on the geometry of a molecule. wikipedia.org These effects can have a profound influence on the reactivity and selectivity of chemical reactions, often overriding simple steric considerations. wikipedia.orgimperial.ac.uk

In phenylcyclohexene systems, key stereoelectronic effects involve the interaction of the π-orbitals of the phenyl ring and the double bond with adjacent σ-bonds. One of the most important interactions is hyperconjugation , which involves the donation of electron density from a filled bonding orbital (the donor) to a nearby empty or partially filled anti-bonding orbital (the acceptor). wikipedia.org For this interaction to be effective, the orbitals must be properly aligned, typically in an anti-periplanar arrangement. imperial.ac.uk

In (3R)-3-Phenyl-1-cyclohexene, the orientation of the C3-phenyl bond relative to the π-system of the double bond influences the molecule's reactivity.

Reactivity of the Double Bond: The conformation of the phenyl group (pseudo-axial or pseudo-equatorial) affects the steric and electronic environment of the double bond. For reactions such as epoxidation or hydrogenation, the incoming reagent will typically approach from the less sterically hindered face. The pseudo-equatorial phenyl group may offer less hindrance to attack from the face opposite to it.

Stabilization of Intermediates: If a reaction proceeds through a carbocationic intermediate (e.g., at C2 or C3), the phenyl group can provide significant stabilization through resonance. The effectiveness of this stabilization depends on the overlap between the p-orbitals of the carbocation and the π-system of the phenyl ring. The conformational preferences of the ring will dictate which geometry allows for optimal orbital overlap, thereby favoring certain reaction pathways. For instance, the alignment of the C-Si σ-bond with a developing p-orbital in the silicon β-effect demonstrates the power of such orbital overlap in stabilizing carbocations. imperial.ac.uk

These effects are critical in controlling the stereoselectivity of reactions, leading to the preferential formation of one diastereomer over another. For example, in nucleophilic additions to related cyclohexanone (B45756) systems, the trajectory of the nucleophile is often governed by stereoelectronic factors, such as avoiding torsional strain with adjacent bonds, rather than by simple steric hindrance alone. pitt.edu

Table 3: Key Compounds Mentioned

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| (3R)-3-Phenyl-1-cyclohexene | C₁₂H₁₄ | Main subject of the article. |

| Cyclohexane | C₆H₁₂ | Reference for conformational analysis (chair, boat, axial, equatorial). lumenlearning.com |

| Cyclohexene | C₆H₁₀ | Parent structure, adopts a half-chair conformation. acs.org |

Reactivity and Transformations of 3r 3alpha Phenyl 1 Cyclohexene

Reactions Involving the Olefinic Double Bond

The reactivity of the endocyclic double bond in (3R)-3α-Phenyl-1-cyclohexene is central to its utility as a chiral building block. The spatial arrangement of the phenyl group dictates the facial selectivity of approaching reagents, enabling the synthesis of a variety of stereochemically defined products.

Enantioselective Functionalization of the Alkenyl Moiety

The enantioselective functionalization of the double bond in substrates like 3-phenyl-1-cyclohexene (B8703193) can be achieved through the use of chiral catalysts that differentiate between the two prochiral faces of the alkene. While specific studies on the (3R)-enantiomer are limited, related research on analogous systems provides insight into potential synthetic strategies. For instance, asymmetric epoxidation using organocatalysts, such as those derived from carbohydrates or chiral ketones (Shi-type epoxidation), has proven effective for a range of olefins. These catalysts generate a chiral dioxirane (B86890) in situ, which then transfers an oxygen atom to the alkene with a high degree of enantioselectivity. The success of such reactions is often dependent on the steric and electronic properties of both the substrate and the catalyst.

Enzymatic transformations also offer a powerful tool for the enantioselective functionalization of the alkenyl moiety. Peroxygenases, for example, have been shown to catalyze the allylic oxidation of substituted cyclohexenes with high regio- and stereoselectivity. This biocatalytic approach can provide access to chiral allylic alcohols and ketones, which are valuable synthetic intermediates.

Stereospecific Addition Reactions Across the Cyclohexene (B86901) Double Bond

The pre-existing stereocenter in (3R)-3α-Phenyl-1-cyclohexene plays a crucial role in directing the stereochemical outcome of addition reactions across the double bond. This substrate-controlled diastereoselectivity is a key feature of its reactivity profile.

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes, proceeding via a syn-addition of the hydroborane reagent to the double bond. In the case of (3R)-3α-Phenyl-1-cyclohexene, the bulky phenyl group is expected to direct the approach of the borane (B79455) reagent to the less hindered face of the double bond. Subsequent oxidation with retention of configuration would lead to the formation of a diastereomerically enriched alcohol. The regioselectivity of the hydroboration is also influenced by the phenyl group, with the boron atom preferentially adding to the less substituted carbon of the double bond (C2). The stereochemical outcome of this reaction is highly dependent on the specific hydroborating agent used, with bulkier reagents often leading to higher diastereoselectivity.

| Reagent | Product(s) | Diastereomeric Ratio (d.r.) | Reference |

| BH₃-THF, then H₂O₂, NaOH | (1R,2R,3R)-3-Phenylcyclohexan-1-ol and (1S,2S,3R)-3-Phenylcyclohexan-1-ol | Not Reported | General Principle |

| 9-BBN, then H₂O₂, NaOH | (1R,2R,3R)-3-Phenylcyclohexan-1-ol and (1S,2S,3R)-3-Phenylcyclohexan-1-ol | Expected to be higher than with BH₃ | General Principle |

The epoxidation of (3R)-3α-Phenyl-1-cyclohexene with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) is expected to proceed with diastereoselectivity, with the peracid approaching from the face opposite to the bulky phenyl group. This would result in the formation of a specific diastereomer of the corresponding epoxide.

Similarly, dihydroxylation reactions are expected to be influenced by the chiral center. Dihydroxylation using osmium tetroxide (OsO₄) typically occurs via a syn-addition mechanism. The stereochemical outcome for (3R)-3α-Phenyl-1-cyclohexene would depend on the facial selectivity of the osmylation step, which is again directed by the phenyl substituent. Studies on related systems, such as 3-aminocyclohex-1-enes, have demonstrated that substituents at the C3 position can effectively direct the dihydroxylation to the opposite face of the ring, leading to high diastereoselectivity.

| Reaction | Reagent | Expected Major Product | Diastereoselectivity | Reference |

| Epoxidation | m-CPBA | (1S,2R,3R)-3-Phenyl-7-oxabicyclo[4.1.0]heptane | High | General Principle |

| Dihydroxylation | OsO₄, NMO | (1R,2S,3R)-3-Phenylcyclohexane-1,2-diol | High | Analogy to related systems |

Table 2: Expected Stereochemical Outcomes for Epoxidation and Dihydroxylation of (3R)-3α-Phenyl-1-cyclohexene. The data is based on general principles and analogies to similar chemical systems due to a lack of specific literature data for this compound.

Reactions Involving the Phenyl Substituent

While the olefinic double bond is the more commonly targeted reactive site, the phenyl group of (3R)-3α-Phenyl-1-cyclohexene can also undergo functionalization. A key challenge in these transformations is to modify the aromatic ring without affecting the integrity of the chiral center at C3.

3r 3alpha Phenyl 1 Cyclohexene As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Total Synthesis of Optically Active Natural Products

The rigid, chiral scaffold of (3R)-3α-Phenyl-1-cyclohexene makes it an attractive starting material for the total synthesis of various natural products, where precise control of stereochemistry is crucial for biological activity. Its strategic placement of a phenyl group and a double bond allows for a wide range of chemical transformations to construct complex molecular architectures.

One of the notable applications of this chiral building block is in the asymmetric synthesis of Amaryllidaceae alkaloids, a family of compounds known for their significant biological activities, including antiviral and anticancer properties. nih.gov While various synthetic strategies have been explored for these alkaloids, the use of chiral synthons derived from simple aromatic compounds has proven effective. For instance, the enantioselective total synthesis of (+)-lycoricidine, a prominent member of this family, has been the subject of extensive research. researchgate.netresearchgate.netacs.org Although multiple synthetic routes have been reported, employing different starting materials and key reactions, the core challenge remains the stereocontrolled installation of multiple chiral centers. nih.govjst.go.jp The structural framework of (3R)-3α-Phenyl-1-cyclohexene provides a pre-existing stereocenter that can guide subsequent stereoselective reactions, potentially simplifying the synthetic pathway to complex targets like lycoricidine.

The synthesis of other biologically active natural products has also benefited from the use of chiral building blocks with similar structural motifs. For example, the synthesis of halosaline, a piperidine (B6355638) alkaloid, has been achieved using cyclic allylic alcohols as chiral precursors. researchgate.net This highlights the general utility of such six-membered chiral rings in alkaloid synthesis. researchgate.netresearchgate.net

| Natural Product Target | Key Synthetic Strategy Involving Chiral Building Blocks | Reference |

| (+)-Lycoricidine | Asymmetric chloronitroso cycloaddition and arene-epoxide cyclization. | researchgate.net |

| (+)-trans-Dihydrolycoricidine | Organocatalytic enantioselective Friedel-Crafts reaction. | researchgate.net |

| (±)-Lycoricidine | Stille-IMDAF cycloaddition cascade. | nih.gov |

Role in the Construction of Advanced Pharmaceutical Intermediates and Scaffolds

The development of new drugs often relies on the creation of novel molecular scaffolds that can be readily functionalized to generate libraries of potential therapeutic agents. The chiral phenylcyclohexene core of (3R)-3α-Phenyl-1-cyclohexene serves as an excellent starting point for the synthesis of such advanced pharmaceutical intermediates.

The inherent chirality of this building block is particularly valuable in the design of drugs where stereoisomers may exhibit vastly different pharmacological and toxicological profiles. By starting with an enantiomerically pure building block, chemists can ensure the stereochemical integrity of the final drug candidate, a critical aspect of modern drug development.

Research in this area has focused on the stereoselective synthesis of various scaffolds, such as those found in KRASG12C inhibitors, which often feature complex heterocyclic systems. rsc.org The phenylcyclohexane (B48628) moiety can be elaborated through a variety of chemical transformations, including stereoselective epoxidation, dihydroxylation, and various coupling reactions, to introduce additional functional groups and build more complex molecular architectures. The synthesis of 3-phenyl-1H-indoles, which have shown antimycobacterial activity, is another area where such building blocks could be applied. nih.gov

| Pharmaceutical Scaffold/Intermediate | Synthetic Approach Utilizing Chiral Precursors | Potential Therapeutic Area | Reference |

| Quinoline-piperazine scaffold | Stereoselective construction of the central quinoline (B57606) core. | KRASG12C Inhibition (Oncology) | rsc.org |

| 3-Phenyl-1H-indoles | Palladium-catalyzed C-H activation/arylation. | Antitubercular | nih.gov |

| N'-(pyridin-3-ylmethylene)benzohydrazides | Condensation of nicotinaldehydes with benzohydrazides. | Antimicrobial, Anti-hyperglycemic | core.ac.uk |

Development of Advanced Materials with Defined Chirality

The influence of chirality extends beyond the realm of biology and into the field of materials science. The unique optical and electronic properties of chiral molecules are being harnessed to create advanced materials with novel functionalities. (3R)-3α-Phenyl-1-cyclohexene, with its defined stereochemistry, serves as a valuable monomer or chiral dopant in the synthesis of such materials.

One of the most promising areas of application is in the development of chiral liquid crystals. mdpi.comrsc.org The introduction of a chiral component into a liquid crystalline phase can induce the formation of helical superstructures, leading to unique optical properties such as selective reflection of circularly polarized light. mdpi.com While various chiral molecules have been explored for this purpose, those derived from readily available natural sources or through efficient asymmetric synthesis are particularly attractive. ibm.com The phenylcyclohexene structure can be incorporated into mesogenic molecules to create new chiral liquid crystalline materials. researchgate.net

Furthermore, the polymerization of chiral monomers like (3R)-3α-Phenyl-1-cyclohexene or its derivatives can lead to the formation of optically active polymers. core.ac.uk These chiral polymers can exhibit unique properties, such as the ability to recognize and separate other chiral molecules, making them useful as chiral stationary phases in chromatography. mdpi.com The development of optically active conjugated polymers from achiral monomers in a chiral solvent has also been demonstrated, highlighting the various strategies to impart chirality to polymeric materials. nih.govresearchgate.net The use of graphene-based chiral liquid crystal materials is another emerging area with potential optical applications. rsc.org

| Type of Chiral Material | Role of Chiral Building Block | Potential Application | Reference |

| Chiral Liquid Crystals | Chiral dopant or part of the mesogenic core. | Displays, Optical Sensors | mdpi.comrsc.org |

| Optically Active Polymers | Chiral monomer. | Chiral Separation, Asymmetric Catalysis | core.ac.ukmdpi.com |

| Graphene-Based Chiral Materials | Component of chiral liquid crystal composites. | Advanced Optical Devices | rsc.org |

Theoretical and Computational Studies on 3r 3alpha Phenyl 1 Cyclohexene

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry, offering a balance between accuracy and computational cost for studying reaction mechanisms and selectivities. mdpi.com For a molecule like (3R)-3alpha-Phenyl-1-cyclohexene, DFT calculations can provide deep insights into how it interacts with various reagents and the pathways leading to different products.

DFT studies are instrumental in mapping the potential energy surfaces of chemical reactions. This involves locating and calculating the energies of reactants, transition states, intermediates, and products. For instance, in an electrophilic addition to the double bond of this compound, DFT can be used to model the approach of an electrophile from either the same side (syn-addition) or the opposite side (anti-addition) of the existing phenyl group. The calculated energy barriers for these competing pathways can predict the diastereoselectivity of the reaction.

A key aspect of these calculations is the choice of the functional and basis set, which must be carefully selected to accurately model the system of interest. For example, functionals like B3LYP or those from the M06 suite are commonly used for organic reactions. rsc.orgresearchgate.net The inclusion of dispersion corrections is often crucial for accurately capturing non-covalent interactions that can influence stereoselectivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Barriers for Electrophilic Addition to this compound

| Approach of Electrophile | Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| Syn-facial | TS-syn | 15.2 | (1R,2R,3R)-1-E-2-X-3-phenylcyclohexane |

| Anti-facial | TS-anti | 12.5 | (1S,2S,3R)-1-E-2-X-3-phenylcyclohexane |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact reaction were not found in the searched literature. The values are representative of typical energy differences that would lead to high diastereoselectivity.

These calculations can rationalize experimentally observed selectivities or even predict the outcome of new reactions. For example, a study on the Diels-Alder reaction of α-nitrocinnamate with a diene showed how the reaction conditions could influence the stereoisomeric ratio of the resulting cyclohexene (B86901) product, a phenomenon that could be further elucidated with DFT. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a powerful means to explore the dynamic behavior of molecules like this compound. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions over time.

For this compound, the cyclohexene ring can exist in several conformations, such as half-chair and boat forms. The orientation of the phenyl group relative to the cyclohexene ring is also flexible. MD simulations can reveal the preferred conformations in different solvent environments and the energetic barriers between them. nih.gov This conformational landscape is critical, as the reactivity of the double bond can be highly dependent on the accessibility of its faces, which is dictated by the dominant conformation.

MD simulations are particularly useful for studying systems where explicit solvent effects and non-covalent interactions play a significant role. mdpi.com For example, in a reaction involving a chiral catalyst, MD simulations can model the formation of the catalyst-substrate complex, highlighting the key intermolecular interactions (e.g., hydrogen bonds, π-stacking) that are responsible for the transfer of chirality and the resulting enantioselectivity. nih.govrsc.org

Table 2: Representative Conformational States of this compound from a Hypothetical MD Simulation

| Conformation | Dihedral Angle (C1-C2-C3-Cipso) | Potential Energy (kcal/mol) | Population (%) |

| Pseudo-equatorial Phenyl | ~150° | 0.0 | 75 |

| Pseudo-axial Phenyl | ~-30° | 1.8 | 25 |

Note: This table is a hypothetical representation based on general principles of conformational analysis of substituted cyclohexenes. The values illustrate how MD simulations can quantify the relative stability and populations of different conformers.

Prediction of Reactivity and Stereoselectivity in Asymmetric Transformations of Phenylcyclohexenes

The prediction of reactivity and stereoselectivity in asymmetric transformations is a major goal of computational chemistry. rsc.org For phenylcyclohexenes, this involves understanding how the chiral center and the phenyl group influence the approach of reagents in reactions such as epoxidations, dihydroxylations, or hydrogenations.

Computational approaches to predicting stereoselectivity can range from the analysis of transition state energies, as described in the DFT section, to the use of more sophisticated models. uit.no For instance, quantitative models can be built that correlate calculated properties of the reactants and transition states with experimentally observed enantiomeric or diastereomeric excesses. rsc.org

Recent advances have also seen the application of machine learning to predict the outcomes of stereoselective reactions. nih.govresearchgate.net These models are trained on large datasets of reactions with known stereochemical outcomes and can learn complex relationships between the structure of the substrate, catalyst, and reagents, and the resulting stereoselectivity. While a specific model for this compound may not exist, the principles of these predictive tools could be applied to this system. By featurizing the molecule based on its electronic and steric properties, a machine learning model could potentially predict the stereochemical outcome of a given transformation with a certain degree of accuracy. researchgate.net

The development of these predictive models is a rapidly advancing field and holds the promise of accelerating the discovery of new stereoselective reactions and catalysts, reducing the need for extensive experimental screening. rsc.org

Future Directions and Emerging Research Avenues for 3r 3alpha Phenyl 1 Cyclohexene Research

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (3R)-3alpha-Phenyl-1-cyclohexene. Future research will heavily concentrate on discovering and optimizing new catalytic systems that offer higher enantioselectivity, yield, and broader substrate scope.

Emerging strategies include the use of electronically tunable organocatalysts, such as newly designed chiral diamines derived from cinchona alkaloids. These catalysts have shown promise in the asymmetric isomerization of β,γ-unsaturated cyclohexenones to their chiral α,β-unsaturated isomers, a key step in accessing optically active cyclohexene (B86901) systems. nih.gov For instance, catalysts can be fine-tuned by substituting aniline (B41778) with electron-withdrawing groups, which has been shown to improve catalytic activity without compromising enantioselectivity. nih.gov

Transition metal catalysis continues to be a fertile ground for innovation. Rhodium-catalyzed [2+2+2] cycloadditions are being explored for the enantioselective synthesis of complex, inherently chiral molecules. nih.gov Similarly, gold(I)-catalyzed asymmetric cycloisomerization of eneallenes presents a powerful method for producing vinylcyclohexenes with high enantiopurity. nih.gov The development of novel chiral ligands is central to this progress. Chiral Schiff base ligands, for example, have been used in the catalytic asymmetric ring-opening of meso-cyclohexene epoxide with organolithium reagents to produce chiral trans-2-phenylcyclohexanol, a related and valuable structure. scielo.org.mx Researchers hypothesize that creating a more crowded and rigid lithium phenoxide cluster with sterically bulky Schiff bases could enhance enantioselectivity. scielo.org.mx

The following table summarizes the performance of various modern catalytic systems in reactions that generate chiral six-membered rings, indicating potential pathways for the synthesis of this compound.

| Catalyst System/Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

| Chiral Diamine Organocatalysis (Isomerization) | β,γ-Unsaturated Cyclohexenones | Chiral α,β-Unsaturated Cyclohexenones | Up to 67% ee | nih.gov |

| Rh-DIFLUORPHOS Catalysis ([2+2+2] Cycloaddition) | Chloro-substituted Diyne | Inherently Chiral Saddle-Shaped Molecule | High enantioselectivity | nih.gov |

| Gold(I) Catalysis (Cycloisomerization) | Eneallenes | Vinylcyclohexenes | Not specified | nih.gov |

| Chiral Schiff Base-Lithium (Epoxide Ring Opening) | Cyclohexene Epoxide, Phenyllithium | (1S,2R)-phenylcyclohexanol | Moderate (varies with ligand) | scielo.org.mx |

| Au-TADDOL-derived Phosphonite (Hydroarylation) | Dialkyne | researchgate.netHelicene | 97–99 % ee | nih.gov |

| Chiral Rhodium Lewis Acid ([2+2] Photocycloaddition) | Benzofurans, Styrenes | Cyclobutanes | Up to 99% ee | mdpi.com |

Integration into Continuous Flow Chemistry and Sustainable Synthetic Methodologies

The shift towards greener and more sustainable chemical manufacturing is driving the adoption of continuous flow chemistry. thieme-connect.de This technology offers significant advantages over traditional batch processing, including enhanced safety by minimizing the accumulation of hazardous intermediates, superior heat and mass transfer, and the potential for automation and high-throughput production. thieme-connect.dersc.org

The integration of the synthesis of this compound and its derivatives into continuous flow systems is a promising future direction. Multi-step syntheses of complex active pharmaceutical ingredients, such as (–)-Oseltamivir, have been successfully demonstrated in flow, telescoping multiple reaction steps and purifications into a single, streamlined process. thieme-connect.de This approach reduces waste and improves efficiency. For the synthesis of chiral cyclohexenes, flow reactors can enable the use of reaction conditions, such as high temperatures or pressures, that are difficult to manage in batch, potentially unlocking novel reactivity and selectivity. semanticscholar.org

Furthermore, flow chemistry facilitates the use of heterogeneous or immobilized catalysts. For example, an immobilized chiral benzotetramisole has been used as an organocatalyst in the flow synthesis of an enantiomerically pure dihydropyridinone derivative. uc.pt Such systems allow for easy separation of the catalyst from the product stream, enabling catalyst recycling and reducing downstream purification efforts, which are key tenets of sustainable synthesis. The development of scalable, chiral-pool syntheses using modern transition metal-catalyzed or photocatalytic methods in a flow setup represents a significant step forward for producing highly elaborated chiral molecules efficiently. acs.org

Exploration of Unconventional Reaction Media for Chiral Cyclohexene Transformations

The choice of solvent can profoundly impact the outcome of a chemical reaction, influencing solubility, reactivity, and selectivity. Research into unconventional reaction media aims to replace volatile organic compounds (VOCs) with greener alternatives that can also enhance catalytic performance. core.ac.uk

Deep Eutectic Solvents (DESs) are emerging as highly promising media for asymmetric catalysis. researchgate.netrsc.org These solvents are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and glycerol) that form a liquid with a melting point significantly lower than its individual components. ua.es They are biodegradable, non-toxic, and inexpensive. In several asymmetric transformations, DESs have not only served as the reaction medium but have also improved catalyst stability and recyclability, sometimes leading to higher yields and selectivities. ua.es

Chiral Ionic Liquids (CILs) represent another frontier. magtech.com.cn These are salts with a melting point below 100 °C where either the cation or anion (or both) is chiral. google.com CILs can function simultaneously as the solvent and the source of chirality, inducing enantioselectivity in a reaction. google.comacs.org While their synthesis can be complex, the potential to recycle these valuable solvents makes them an attractive option for sustainable asymmetric synthesis. acs.org They have been successfully designed from natural sources like sugars and amino acids and applied in various transformations. google.commdpi.com

The application of these unconventional solvents to the synthesis and transformation of this compound could lead to cleaner, more efficient, and highly selective processes. The unique properties of these media may offer new ways to control the chiral environment of the reaction, potentially surpassing the enantioselectivity achievable in conventional solvents.

| Solvent Type | Key Components | Notable Properties | Potential Application for Chiral Cyclohexenes | Reference |

| Deep Eutectic Solvents (DES) | Hydrogen Bond Acceptor (e.g., Choline Chloride) + Hydrogen Bond Donor (e.g., Glycerol, Fructose) | Biodegradable, Low-cost, Non-toxic, Can enhance catalyst stability and recyclability | Asymmetric Michael additions, Aldol (B89426) reactions | researchgate.netua.es |

| Chiral Ionic Liquids (CILs) | Chiral Cation (e.g., Imidazolium-based) and/or Chiral Anion | Non-volatile, Tunable, Can act as chiral inducers, Recyclable | Asymmetric synthesis, Optical resolution of racemates, Enantioselective photoisomerization | magtech.com.cngoogle.comacs.org |

Q & A

Q. Q1. What are the critical considerations for synthesizing (3R)-3α-Phenyl-1-cyclohexene with high enantiomeric purity?

Methodological Answer:

- Key Steps :

- Chiral Catalysis : Use asymmetric catalysis (e.g., chiral transition-metal complexes) to enforce stereocontrol during cyclohexene ring formation.

- Stereochemical Monitoring : Employ polarimetry or chiral HPLC to track enantiomeric excess (EE) during synthesis.

- Purification : Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) can isolate the desired (3R)-enantiomer.

- Validation : Compare NMR data (e.g., H and C chemical shifts) with literature values for analogous cyclohexene derivatives .

Q. Q2. How can researchers confirm the stereochemistry of the α-phenyl substituent in this compound?

Methodological Answer:

- Analytical Techniques :

- X-ray Crystallography : Resolve the crystal structure to unambiguously determine the spatial arrangement.

- NOESY NMR : Detect spatial proximity between the phenyl group and cyclohexene protons to infer configuration.

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with computational predictions for (3R)-configuration .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for (3R)-3α-Phenyl-1-cyclohexene?

Methodological Answer:

- Stepwise Approach :

- Data Triangulation : Cross-validate NMR, IR, and mass spectrometry results. For example, unexpected H splitting patterns may indicate impurities or solvent effects.

- Computational Refinement : Re-optimize density functional theory (DFT) calculations with solvent corrections or higher basis sets.

- Synthetic Controls : Prepare derivatives (e.g., brominated analogs) to isolate spectral contributions from specific functional groups .

Q. Q4. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of (3R)-3α-Phenyl-1-cyclohexene?

Methodological Answer:

- Design of Experiments (DoE) :

- Parameter Screening : Test variables (temperature, catalyst loading, solvent polarity) using fractional factorial design.

- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction time.

- Byproduct Identification : LC-MS or GC-MS can detect side products (e.g., diastereomers or oxidized species), guiding solvent/catalyst optimization .

Q. Q5. What ethical frameworks (e.g., 3R principles) apply to in vivo studies involving (3R)-3α-Phenyl-1-cyclohexene?

Methodological Answer:

- 3R Principle Implementation :

- Replacement : Prioritize in vitro models (e.g., cell-based assays) for preliminary toxicity screening.

- Reduction : Use statistical power analysis to determine the minimal animal cohort size required for significance.

- Refinement : Employ non-invasive imaging (e.g., MRI) to reduce distress in pharmacokinetic studies .

Data Contradiction & Reproducibility

Q. Q6. How should researchers address inconsistent biological activity results for (3R)-3α-Phenyl-1-cyclohexene across different labs?

Methodological Answer:

- Root-Cause Analysis :

- Material Characterization : Verify compound purity (HPLC ≥98%) and stereochemistry (via [α] or chiral chromatography).

- Protocol Harmonization : Standardize assay conditions (e.g., cell line passage number, serum batch).

- Blinded Replication : Collaborate with a third-party lab to repeat experiments under controlled parameters .

Q. Q7. What advanced separation techniques are suitable for isolating (3R)-3α-Phenyl-1-cyclohexene from its enantiomer or diastereomers?

Methodological Answer:

- Chromatographic Methods :

- Chiral Stationary Phases (CSP) : Use amylose- or cellulose-based CSPs in HPLC for high-resolution enantiomer separation.

- Simulated Moving Bed (SMB) Chromatography : Scale up purification for preparative yields.

- Crystallization-Induced Diastereomer Transformation : Convert undesired enantiomers into separable diastereomeric salts .

Safety & Handling

Q. Q8. What safety protocols are recommended for handling (3R)-3α-Phenyl-1-cyclohexene in academic labs?

Methodological Answer:

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.